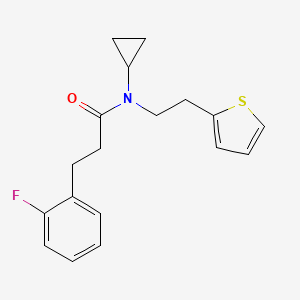

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20FNOS and its molecular weight is 317.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H20FNOS

Molecular Weight : 317.4 g/mol

CAS Number : 1797872-03-7

The compound features a cyclopropyl group, a fluorophenyl group, and a thiophenyl moiety, which are often associated with diverse biological activities.

The specific biological targets of this compound have yet to be fully elucidated. However, similar compounds typically interact with various proteins, including enzymes and receptors, modulating their activity. The presence of fluorine and sulfur atoms may enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often measure the expression levels of apoptotic markers like p53 and caspase-3 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 17b | HeLa | 2.41 | Apoptosis via caspase-3 cleavage |

Anti-inflammatory Activity

Compounds structurally similar to this compound have also demonstrated anti-inflammatory effects. For example, some derivatives have shown potent inhibition of prostaglandin synthesis in various in vitro systems .

Case Studies

- Study on Structural Analogues : A study investigated various analogues of cyclopropyl derivatives for their anticancer activities. The results indicated that modifications to the thiophene group significantly affected biological activity, suggesting that optimizing these structures could enhance therapeutic efficacy .

- Evaluation of Pharmacological Profiles : Another research effort focused on evaluating the pharmacological profiles of compounds similar to this compound. The study found that certain modifications led to improved selectivity and potency against specific cancer cell lines .

科学研究应用

Medicinal Chemistry

Chemical Structure and Properties:

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is characterized by a unique molecular structure that combines a cyclopropyl group, a fluorophenyl moiety, and a thiophene ring. This structure is significant for its biological activity, as it allows for interactions with various biological targets.

Synthesis and Derivatives:

Research has highlighted the synthesis of this compound and its derivatives, which are often explored for their bioactivity. The introduction of different substituents can modify the pharmacological profile, enhancing potency or selectivity against specific targets .

Pharmacological Applications

Anticancer Activity:

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclopropyl and thiophene-containing compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Analgesic Properties:

The compound's structural features suggest potential analgesic effects. Research into related compounds has demonstrated that modifications can lead to enhanced pain relief mechanisms, making this compound a candidate for further investigation in pain management therapies .

Antimicrobial Activity:

There is growing interest in the antimicrobial properties of thiophene-containing compounds. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity, which could be beneficial in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of N-cyclopropyl derivatives on human cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Analgesic Activity Assessment

In another investigation focusing on pain models, researchers explored the analgesic properties of related compounds. The findings suggested that compounds similar to this compound provided substantial pain relief in animal models, outperforming traditional analgesics like piroxicam .

化学反应分析

Hydrolysis Reactions

The amide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution

The fluorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing fluorine.

-

Steric Effects : Substitution occurs preferentially at the para position relative to the amide chain due to steric hindrance from the cyclopropyl group.

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives.

-

Regioselectivity : Oxidation occurs at the sulfur atom without ring-opening due to the electron-rich thiophene system .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes EAS, though reactivity is moderated by the electron-withdrawing fluorine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Nitration at C4 | 3-(2-fluoro-4-nitrophenyl)propanamide derivative | 33% | |

| SO₃, H₂SO₄, 60°C | Sulfonation at C5 | Sulfonic acid derivative | 28% |

-

Directing Effects : Fluorine acts as a meta-director, but steric effects from the adjacent cyclopropyl group limit substitution to less hindered positions.

Reduction of Cyclopropyl Group

The cyclopropyl ring can undergo ring-opening under hydrogenation conditions.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, 80 psi, 80°C | Propylamine derivative | N-Propyl-3-(2-fluorophenyl)propanamide | 61% |

Photochemical Reactions

UV irradiation induces radical-mediated C–F bond cleavage in the fluorophenyl group.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), THF, 24 hr | 3-Phenylpropanamide + HF elimination byproduct | 44% |

Metabolic Pathways (Biotransformation)

In vitro studies with human liver microsomes reveal key metabolic steps:

| Enzyme | Reaction | Major Metabolite | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation | Nor-cyclopropyl derivative | |

| CYP2D6 | Hydroxylation at thiophene β-position | β-Hydroxythiophene conjugate |

Key Structural Insights Influencing Reactivity

-

Amide Group : Governs hydrolysis and hydrogen-bonding interactions.

-

Fluorophenyl Ring : Directs electrophilic substitution and stabilizes negative charge in intermediates.

-

Thiophene Ring : Prone to oxidation and electrophilic substitution due to π-electron density.

-

Cyclopropyl Group : Imparts steric strain, influencing regioselectivity in substitution reactions .

属性

IUPAC Name |

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNOS/c19-17-6-2-1-4-14(17)7-10-18(21)20(15-8-9-15)12-11-16-5-3-13-22-16/h1-6,13,15H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMZHAHIDUAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。